Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate (CAS 1395964-06-3), frequently designated as Tafamidis methyl ester or Impurity 6, is a highly characterized benzoxazole derivative utilized primarily as a penultimate synthetic intermediate and critical regulatory reference standard. Structurally, it features a 3,5-dichlorophenyl group attached to a benzoxazole core, with a methyl carboxylate moiety at the 6-position that transiently protects the carboxylic acid during aggressive dehydrative cyclization steps [1]. The compound exhibits high solubility in polar aprotic solvents such as DMSO, DMF, and dichloromethane, facilitating homogeneous reaction conditions during scale-up. In industrial procurement, this specific ester is prioritized for its precise balance of thermal stability during high-temperature ring formation and its rapid, high-yield lability under mild alkaline hydrolysis, making it an indispensable asset for both API manufacturing and stringent quality control workflows [2].
Substituting Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate with the unprotected free acid (Tafamidis) or bulkier alkyl esters fundamentally disrupts both synthetic efficiency and regulatory compliance. During the critical dehydrative cyclization phase of the benzoxazole core, the unprotected free acid suffers from poor organic solubility and is prone to yield-limiting side reactions, whereas the methyl ester effectively masks the reactive center, ensuring high-fidelity ring closure [1]. Furthermore, attempting to use ethyl or isopropyl ester analogs introduces steric hindrance that necessitates harsher, prolonged hydrolysis conditions to yield the final API, which significantly increases the risk of hydrolytic cleavage of the sensitive benzoxazole ring itself [2]. In analytical quality control, this compound is a mandated reference standard (Impurity 6); substituting it with structural analogs invalidates HPLC/LC-MS retention time and mass-matching protocols required by ICH guidelines for API release testing [3].
In the synthesis of the benzoxazole core via p-toluenesulfonic acid-catalyzed cyclization, the use of the methyl ester precursor (yielding CAS 1395964-06-3) achieves isolated yields typically exceeding 75-85%. In contrast, attempting direct cyclization of the unprotected 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid results in substantially lower yields (<50%) due to competing side reactions and poor solubility in azeotropic distillation solvents like toluene or xylene [1]. The methyl ester effectively protects the carboxylate, driving the equilibrium toward the desired heterocyclic product [2].
| Evidence Dimension | Benzoxazole cyclization yield |
| Target Compound Data | Methyl ester route (CAS 1395964-06-3 intermediate): >75-85% yield |
| Comparator Or Baseline | Unprotected free acid route: <50% yield |
| Quantified Difference | Greater than 30% increase in isolated yield |
| Conditions | Acid-catalyzed dehydrative cyclization (e.g., p-TsOH in refluxing toluene/xylene) |
Maximizing cyclization yield is critical for the cost-effective, scalable manufacturing of the final active pharmaceutical ingredient.
The methyl ester (CAS 1395964-06-3) is specifically selected over bulkier alkyl esters due to its optimal deprotection kinetics. Quantitative conversion (>98%) to the free acid is achieved using mild alkaline conditions (LiOH in THF/MeOH/H2O) at room temperature within 4 hours [1]. Comparatively, isopropyl or tert-butyl ester analogs require elevated temperatures or extended reaction times (>12 hours), which introduces a measurable risk of base-catalyzed opening of the benzoxazole ring, generating unwanted degradation impurities [2].
| Evidence Dimension | Deprotection efficiency and conditions |
| Target Compound Data | Methyl ester (1395964-06-3): Quantitative hydrolysis at room temperature in <4 hours |
| Comparator Or Baseline | Bulkier alkyl esters (e.g., isopropyl): Require elevated temperatures or >12 hours |
| Quantified Difference | Accelerated reaction time without requiring thermal stress |
| Conditions | Mild alkaline hydrolysis (LiOH, THF/MeOH/H2O, 0.06 M, rt) |
Rapid, mild deprotection prevents the degradation of the sensitive benzoxazole core, ensuring high purity of the final API.
As a designated regulatory reference standard (Impurity 6), CAS 1395964-06-3 provides essential quantitative baseline data for API lot release. In validated reverse-phase HPLC methods, the authentic methyl ester standard achieves a critical baseline separation (Resolution, Rs > 2.0) from both the final API and the upstream amide precursor . Utilizing crude synthetic mixtures or generic surrogate markers fails to provide the exact retention time and mass spectral data required to quantify this specific process impurity down to the stringent <0.05% limit of detection mandated by ICH Q3A guidelines [1].
| Evidence Dimension | Chromatographic resolution (Rs) and LOD |
| Target Compound Data | Authentic CAS 1395964-06-3 standard: Rs > 2.0, LOD < 0.05% |
| Comparator Or Baseline | Surrogate markers or crude mixtures: Unreliable Rs, fails regulatory validation |
| Quantified Difference | Guaranteed baseline separation and exact mass matching |
| Conditions | Reverse-phase HPLC method validation for API release |
Procuring the exact, high-purity reference standard is legally and technically mandatory for passing regulatory audits and releasing commercial API batches.
CAS 1395964-06-3 is the optimal intermediate for the large-scale synthesis of Tafamidis and its meglumine salt. Its use guarantees high-yield benzoxazole cyclization and permits mild, room-temperature hydrolysis, thereby preserving the integrity of the heterocyclic core during the final production step [1].
As a specified process-related impurity (Impurity 6), this compound is indispensable for analytical laboratories conducting method development, method validation (AMV), and routine quality control. It enables the precise quantification of residual ester in the final API, ensuring compliance with FDA and EMA submission requirements [2].
Chemical engineers and process chemists utilize this specific ester to refine reaction parameters—such as catalyst loading, azeotropic solvent selection, and temperature control—during the optimization of dehydrative cyclization protocols, leveraging its predictable solubility and crystallization behaviors [3].